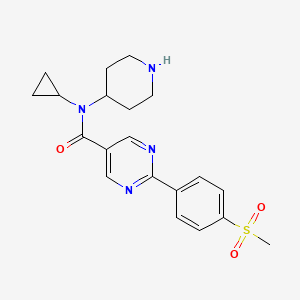![molecular formula C30H31N7O4 B8395676 3-(2-(5-((5'-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2'-bipyrimidin]-5-yl)methyl)pyridin-2-yl)phenyl)-1,2,4-oxadiazol-5(2H)-one](/img/structure/B8395676.png)
3-(2-(5-((5'-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2'-bipyrimidin]-5-yl)methyl)pyridin-2-yl)phenyl)-1,2,4-oxadiazol-5(2H)-one
Vue d'ensemble
Description
3-(2-(5-((5’-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2’-bipyrimidin]-5-yl)methyl)pyridin-2-yl)phenyl)-1,2,4-oxadiazol-5(2H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(5-((5’-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2’-bipyrimidin]-5-yl)methyl)pyridin-2-yl)phenyl)-1,2,4-oxadiazol-5(2H)-one typically involves multi-step organic synthesis. The process starts with the preparation of the bipyrimidinyl intermediate, followed by the introduction of the pyridinyl and phenyl groups. The final step involves the formation of the oxadiazolone ring under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(5-((5’-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2’-bipyrimidin]-5-yl)methyl)pyridin-2-yl)phenyl)-1,2,4-oxadiazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-(2-(5-((5’-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2’-bipyrimidin]-5-yl)methyl)pyridin-2-yl)phenyl)-1,2,4-oxadiazol-5(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-(5-((5’-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2’-bipyrimidin]-5-yl)methyl)pyridin-2-yl)phenyl)-1,2,4-oxadiazol-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-(5-((5’-Methoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2’-bipyrimidin]-5-yl)methyl)pyridin-2-yl)phenyl)-1,2,4-oxadiazol-5(2H)-one
- 3-(2-(5-((5’-Ethoxy-2-methyl-6-oxo-4-propyl-6H-[1,2’-bipyrimidin]-5-yl)methyl)pyridin-2-yl)phenyl)-1,2,4-oxadiazol-5(2H)-one
Uniqueness
The uniqueness of 3-(2-(5-((5’-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2’-bipyrimidin]-5-yl)methyl)pyridin-2-yl)phenyl)-1,2,4-oxadiazol-5(2H)-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C30H31N7O4 |
|---|---|
Poids moléculaire |
553.6 g/mol |
Nom IUPAC |
3-[2-[5-[[1-(5-ethoxypyrimidin-2-yl)-6-oxo-2-propan-2-yl-4-propylpyrimidin-5-yl]methyl]pyridin-2-yl]phenyl]-4H-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C30H31N7O4/c1-5-9-25-23(28(38)37(27(34-25)18(3)4)29-32-16-20(17-33-29)40-6-2)14-19-12-13-24(31-15-19)21-10-7-8-11-22(21)26-35-30(39)41-36-26/h7-8,10-13,15-18H,5-6,9,14H2,1-4H3,(H,35,36,39) |
Clé InChI |
SYNIXGWDJNBQOP-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C(=O)N(C(=N1)C(C)C)C2=NC=C(C=N2)OCC)CC3=CN=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Piperidin-1-yl(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methanone](/img/structure/B8395610.png)




![Benzene, 2-fluoro-4-methoxy-1-[(trifluoromethyl)sulfonyl]-](/img/structure/B8395646.png)





![(S)-2-(2,3-Epoxypropoxy)[1,1'-biphenyl]](/img/structure/B8395690.png)
